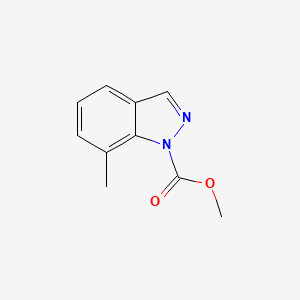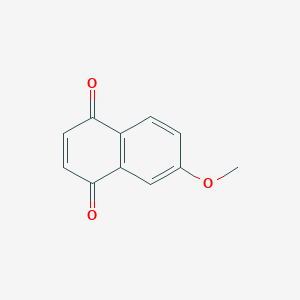
3-(Quinoxalin-6-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinoxalin-6-yl)propan-1-ol is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-6-yl)propan-1-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring One common method involves the reduction of a quinoxaline derivative using sodium borohydride in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts to enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions
3-(Quinoxalin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring or the propanol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can have different pharmacological properties .
科学研究应用
3-(Quinoxalin-6-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Industry: It is used in the development of corrosion inhibitors for mild steel.
作用机制
The mechanism of action of 3-(Quinoxalin-6-yl)propan-1-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of corrosion inhibition, the compound forms a protective film on the metal surface, preventing oxidation and corrosion .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological activities.
Cinnoline: A structurally related compound with distinct biological properties.
Uniqueness
3-(Quinoxalin-6-yl)propan-1-ol is unique due to its specific structure, which combines the quinoxaline ring with a propanol group. This combination enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
545422-18-2 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
3-quinoxalin-6-ylpropan-1-ol |
InChI |
InChI=1S/C11H12N2O/c14-7-1-2-9-3-4-10-11(8-9)13-6-5-12-10/h3-6,8,14H,1-2,7H2 |
InChI 键 |
ALIMTHYRZKIQAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)






![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)





